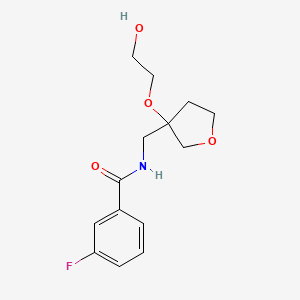
1-(2-Chloro-5-morpholin-4-ylsulfonylphenyl)-3-(1,3-thiazol-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-5-morpholin-4-ylsulfonylphenyl)-3-(1,3-thiazol-2-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its unique chemical properties and has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-5-morpholin-4-ylsulfonylphenyl)-3-(1,3-thiazol-2-yl)urea involves the inhibition of specific enzymes and proteins that are involved in the progression of diseases. This compound has been found to inhibit the activity of tyrosine kinase, which is involved in the progression of cancer. It has also been found to inhibit the activity of aldose reductase, which is involved in the development of diabetic complications.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis, which is programmed cell death. It has also been found to reduce inflammation and oxidative stress, which are involved in the development of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-Chloro-5-morpholin-4-ylsulfonylphenyl)-3-(1,3-thiazol-2-yl)urea in lab experiments include its high purity and good yield. It is also a relatively stable compound, which makes it easy to handle in lab experiments. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Direcciones Futuras
There are various future directions that can be explored with 1-(2-Chloro-5-morpholin-4-ylsulfonylphenyl)-3-(1,3-thiazol-2-yl)urea. One potential direction is to explore its potential applications in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use as a diagnostic tool for certain diseases. Additionally, further research can be done to optimize the synthesis method to yield a higher purity product with a better yield.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. There are various future directions that can be explored with this compound, which can potentially lead to new discoveries and advancements in the field of medicine.
Métodos De Síntesis
The synthesis of 1-(2-Chloro-5-morpholin-4-ylsulfonylphenyl)-3-(1,3-thiazol-2-yl)urea involves the reaction of 2-chloro-5-morpholin-4-ylsulfonylaniline with thiosemicarbazide in the presence of a base. The resulting product is then treated with an isocyanate to obtain the final product. This method has been optimized to yield a high purity product with a good yield.
Aplicaciones Científicas De Investigación
1-(2-Chloro-5-morpholin-4-ylsulfonylphenyl)-3-(1,3-thiazol-2-yl)urea has been extensively studied for its potential applications in the field of medicine. This compound has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. The compound has been found to inhibit the activity of certain enzymes and proteins that are involved in the progression of these diseases.
Propiedades
IUPAC Name |
1-(2-chloro-5-morpholin-4-ylsulfonylphenyl)-3-(1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O4S2/c15-11-2-1-10(25(21,22)19-4-6-23-7-5-19)9-12(11)17-13(20)18-14-16-3-8-24-14/h1-3,8-9H,4-7H2,(H2,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPJKFQVJYHRNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)NC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-difluorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2766617.png)

![3-(5-Formylimidazo[2,1-b][1,3]thiazol-6-yl)benzenecarbonitrile](/img/structure/B2766620.png)

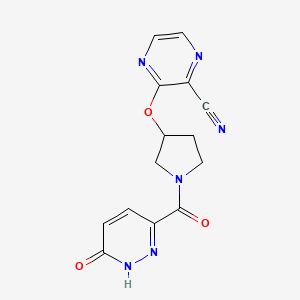
![2-methyl-N-(2-phenoxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2766626.png)
![3-[Benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid](/img/structure/B2766630.png)
![2-(4-chlorophenoxy)-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]acetamide](/img/structure/B2766631.png)
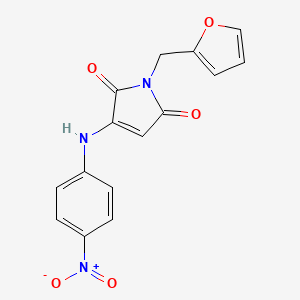
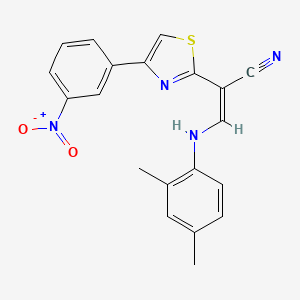
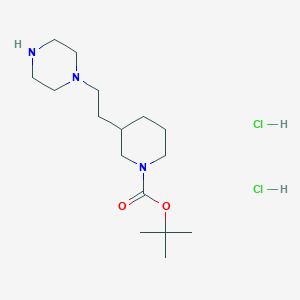
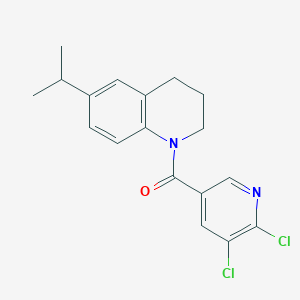
![N-[5-Methyl-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]pyrazol-3-yl]prop-2-enamide](/img/structure/B2766639.png)
